3-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide

Medicinal chemistry Kinase inhibitor design Sulfonamide SAR

Researchers exploring sulfamoyl-benzamide SAR need the 2,6-dimethylpyrimidin-4-yl regioisomer for its distinct H-bond geometry vs. 4,6-dimethylpyrimidin-2-yl analogs. This 3-chloro benzamide enables: • CHT1 matched-pair: cf. pentafluorobenzamide analog (IC₅₀ 447 nM) • COX-2 control: non-electrophilic vs. furan analog (IC₅₀ 0.8 µM) • 11β-HSD1 probe: minimal benzamide (scaffold IC₅₀ 690-770 nM) Custom synthesis; request quote.

Molecular Formula C19H17ClN4O3S
Molecular Weight 416.9 g/mol
Cat. No. B12118718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide
Molecular FormulaC19H17ClN4O3S
Molecular Weight416.9 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C19H17ClN4O3S/c1-12-10-18(22-13(2)21-12)24-28(26,27)17-8-6-16(7-9-17)23-19(25)14-4-3-5-15(20)11-14/h3-11H,1-2H3,(H,23,25)(H,21,22,24)
InChIKeySAQTZSHTKSSSSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide: Identity and Sourcing Context


3-Chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide (molecular formula C₁₉H₁₇ClN₄O₃S, MW 416.9 g/mol) is a synthetic sulfamoyl-benzamide derivative that incorporates a 2,6-dimethylpyrimidin-4-yl sulfamoyl substituent—a regioisomeric arrangement distinct from the more common 4,6-dimethylpyrimidin-2-yl sulfamoyl motif found in sulfamethazine-derived analogs [1]. The compound bears a 3-chloro substituent on the terminal benzamide ring, a feature that distinguishes it from other halogenated or non-halogenated congeners within this chemotype. Quantitative bioactivity data for this specific compound remain sparse in the open literature; however, closely related analogs sharing the 2,6-dimethylpyrimidin-4-yl sulfamoyl scaffold have demonstrated nanomolar-to-micromolar inhibitory activity against targets including the human high-affinity choline transporter (CHT1, IC₅₀ = 447 nM) [2], cyclooxygenase-2 (COX-2, IC₅₀ = 0.8 µM) [3], and the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1, IC₅₀ = 690–770 nM) [4], establishing a precedent for target engagement that rationalizes procurement of this specific 3-chloro congener for focused structure–activity relationship (SAR) studies.

3-Chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide: Non-Interchangeability with Generic Analogs


Within the sulfamoyl-benzamide chemotype, three structural variables exert outsized influence on target potency, selectivity, and physicochemical properties: (i) the regiochemistry of the dimethylpyrimidine–sulfamoyl junction (2,6-dimethylpyrimidin-4-yl vs. 4,6-dimethylpyrimidin-2-yl); (ii) the nature and position of the substituent on the terminal benzamide ring; and (iii) the electronic character of the linker between the benzamide and sulfamoyl motifs. Direct binding data from analogs demonstrates that replacing the 3-chloro substituent with a pentafluorobenzamide group shifts CHT1 inhibitory activity to IC₅₀ = 447 nM [1], while replacement with a furan-2-yl-propenamide group yields COX-2 inhibition at IC₅₀ = 0.8 µM [2]. Even subtle positional isomerism—exemplified by the 4,6-dimethylpyrimidin-2-yl sulfamoyl regioisomer—produces distinct molecular recognition profiles due to altered hydrogen-bonding geometry at the pyrimidine N1/N3 positions . These data collectively demonstrate that the 3-chloro-2,6-dimethylpyrimidin-4-yl sulfamoyl configuration represents a non-interchangeable chemical space; generic substitution by any close analog without matched-pair comparative data risks introducing uncharacterized potency shifts that can undermine experimental reproducibility and SAR continuity.

3-Chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide: Differentiation Evidence vs. Closest Analogs


Regioisomeric Sulfamoyl Junction: 2,6- vs. 4,6-Dimethylpyrimidinyl

The target compound bears a 2,6-dimethylpyrimidin-4-yl sulfamoyl group, a regioisomeric arrangement distinct from the more extensively studied 4,6-dimethylpyrimidin-2-yl sulfamoyl motif (exemplified by sulfamethazine-derived analogs). In the 2,6-dimethylpyrimidin-4-yl configuration, the sulfamoyl NH is attached at the pyrimidine C4 position, flanked by methyl groups at C2 and C6; this alters the pKₐ of the sulfamoyl NH and the hydrogen-bond donor/acceptor geometry relative to the 4,6-dimethylpyrimidin-2-yl isomer where the sulfamoyl NH resides at C2 between methyl groups at C4 and C6 [1]. While no direct head-to-head biochemical comparison of these two regioisomers has been published, the distinct InChI Keys (SAQTZSHTKSSSSL-UHFFFAOYSA-N for the target vs. STLXVYKRYLZSGP-UHFFFAOYSA-N for the 4,6-dimethylpyrimidin-2-yl isomer ) confirm non-identical chemical structures that preclude interchangeable use in target-engagement assays.

Medicinal chemistry Kinase inhibitor design Sulfonamide SAR Regioisomer selectivity

CHT1 Inhibition: 3-Chloro vs. Pentafluorobenzamide Substituent Effect

The closest analog for which quantitative human target data are available is N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2,3,4,5,6-pentafluorobenzamide, which differs from the target compound solely in the benzamide ring substitution (pentafluoro vs. 3-chloro). This analog inhibited the human high-affinity choline transporter 1 (CHT1) with an IC₅₀ of 447 nM in a fluorescence-based assay conducted at the Johns Hopkins Ion Channel Center [1]. No CHT1 data are available for the 3-chloro target compound. The pentafluoro substituent is strongly electron-withdrawing (σₘ = +0.34 per fluorine), whereas the 3-chloro substituent is moderately electron-withdrawing (σₘ = +0.37); however, the pentafluoro analog presents a dramatically different steric and lipophilic profile (cLogP estimated ~2.5 higher) that can alter membrane permeability and binding-pocket complementarity, making the 3-chloro congener a valuable matched-pair tool for deconvoluting electronic vs. steric contributions to CHT1 pharmacology [2].

Choline transporter Neurotransmitter reuptake SAR Halogen bonding

COX-2 Inhibition: 3-Chloro vs. Furan-2-yl-propenamide Substituent Effect

A second structurally tractable comparator is N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide, which replaces the 3-chlorobenzamide moiety of the target compound with a furan-2-yl-propenamide group. This analog demonstrated COX-2 inhibitory activity with an IC₅₀ of 0.8 µM in vitro, reportedly with selectivity over COX-1 [1]. The furan analog introduces a conjugated α,β-unsaturated carbonyl system absent in the target compound, which may covalently engage active-site cysteine residues (Cys-512 in COX-2) via Michael addition; the 3-chloro target compound lacks this electrophilic warhead and is predicted to function as a reversible, non-covalent inhibitor. This mechanistic divergence makes the 3-chloro congener a critical control compound for distinguishing covalent vs. non-covalent modes of COX-2 inhibition within the 2,6-dimethylpyrimidin-4-yl sulfamoyl series [2].

COX-2 inhibition Anti-inflammatory Sulfonamide SAR Cyclooxygenase selectivity

11β-HSD1 Inhibition Benchmark of the Core Scaffold

The BRENDA enzyme database records inhibitory activity for N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-[oxo(phenyl)acetyl]benzamide against human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1, EC 1.1.1.146) with an IC₅₀ of 0.00069–0.00077 mM (690–770 nM) [1]. This compound shares the identical 2,6-dimethylpyrimidin-4-yl sulfamoyl-phenyl core with the target 3-chloro compound, differing only in the terminal benzamide substituent (4-[oxo(phenyl)acetyl]benzamide vs. 3-chlorobenzamide). The sub-micromolar potency establishes that this core scaffold is capable of engaging the 11β-HSD1 active site. The 3-chloro target compound, with its smaller and less lipophilic benzamide substituent, is predicted to exhibit altered binding kinetics and metabolic stability, making it a valuable tool for probing structure–property relationships (SPR) in 11β-HSD1 inhibitor optimization programs [2].

11β-HSD1 Glucocorticoid metabolism Metabolic syndrome Enzyme inhibition

Chlorine Positional Isomerism and Physicochemical Properties

Within the 2,6-dimethylpyrimidin-4-yl sulfamoyl-phenyl benzamide sub-series, three chloro-substituted congeners are commercially available: the 3-chloro target compound, 4-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide, and 3,5-dichloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide . Although no direct comparative bioactivity data exist, the position of chlorine substitution is known to modulate lipophilicity (cLogP), aqueous solubility, and plasma protein binding in benzamide series. The 3-chloro isomer places the chlorine meta to the amide carbonyl, resulting in a dipole moment orientation distinct from the para-substituted 4-chloro isomer; this can differentially affect π-stacking interactions within hydrophobic enzyme pockets. Computational prediction (ALogP ≈ 4.15 for related scaffold members [1]) places these compounds near the upper limit of Lipinski Rule of 5 compliance, meaning even small shifts in logP from chloro positional isomerism may influence solubility-limited absorption in cell-based assays—a critical consideration for researchers selecting among available chlorinated congeners for cellular target-engagement studies.

Physicochemical profiling Lipophilicity Permeability Chloro substitution SAR

3-Chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide: Defined Application Scenarios


CHT1 Matched-Pair SAR Probe for Halogenation Effects

Investigators studying the human high-affinity choline transporter (CHT1) can employ the target compound as a matched-pair partner to the pentafluorobenzamide analog (CHT1 IC₅₀ = 447 nM) [1]. By comparing the 3-chloro (moderate electron-withdrawing, small steric bulk) with the pentafluoro (strongly electron-withdrawing, large steric/fluorophilic surface), researchers can isolate the contribution of benzamide ring electronics and sterics to CHT1 binding affinity. This matched-pair approach directly addresses the scaffold's SAR, as established in Section 3, Evidence Item 2.

COX-2 Pharmacophore Validation: Non-Covalent Control Compound

In COX-2 inhibitor discovery programs, the target compound serves as a non-electrophilic control to benchmark against the furan-2-yl-propenamide analog (COX-2 IC₅₀ = 0.8 µM) [2]. The 3-chloro benzamide lacks the α,β-unsaturated carbonyl Michael acceptor present in the furan analog, enabling researchers to differentiate covalent vs. reversible inhibition mechanisms within the shared 2,6-dimethylpyrimidin-4-yl sulfamoyl scaffold. This application is grounded in the mechanistic divergence documented in Section 3, Evidence Item 3.

11β-HSD1 Lead Optimization: Benzamide Terminus SAR

Drug discovery teams targeting 11β-HSD1 for metabolic disease can use the target compound as a minimal benzamide probe. The core scaffold has demonstrated 11β-HSD1 engagement at 690–770 nM via the oxo(phenyl)acetyl analog [3]. The 3-chloro compound replaces the bulky oxo(phenyl)acetyl group with a compact 3-chlorobenzamide, allowing systematic exploration of benzamide substituent effects on potency, metabolic stability, and selectivity without confounding by the large oxo(phenyl)acetyl moiety. This scenario is supported by the class-level evidence presented in Section 3, Evidence Item 4.

Regioisomeric Selectivity: 2,6- vs. 4,6-Dimethylpyrimidinyl Target Engagement

Medicinal chemistry groups conducting broad sulfonamide kinase or enzyme profiling can deploy the target compound alongside its 4,6-dimethylpyrimidin-2-yl regioisomer in parallel activity-based assays. This head-to-head regioisomeric comparison is critical for establishing whether the pyrimidine sulfamoyl junction regiochemistry influences selectivity across a panel of ATP-binding or substrate-binding enzymes. The structural basis for this scenario is detailed in Section 3, Evidence Item 1.

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